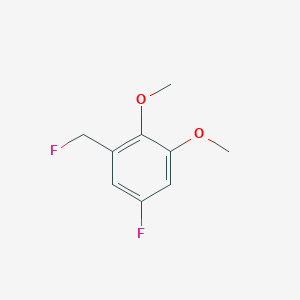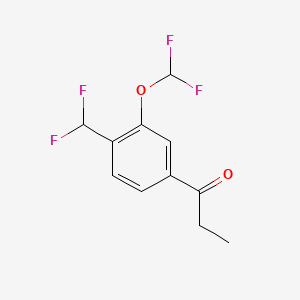
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a chemical compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves the reaction of 3,4-bis(trifluoromethoxy)benzene with a brominating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions with optimized reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. These interactions can modulate various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
1-(3,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one can be compared with similar compounds such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains trifluoromethyl groups and is used extensively in promoting organic transformations.
(3,4-Bis(trifluoromethoxy)phenyl)hydrazine: Another compound with trifluoromethoxy groups, used in various chemical reactions.
Properties
Molecular Formula |
C11H7BrF6O3 |
|---|---|
Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[3,4-bis(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(12)9(19)6-2-3-7(20-10(13,14)15)8(4-6)21-11(16,17)18/h2-5H,1H3 |
InChI Key |
IYNJTIMZSALAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC(F)(F)F)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


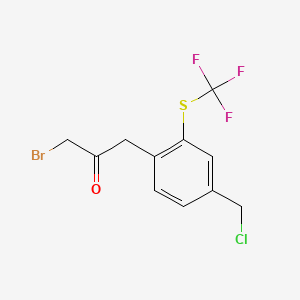
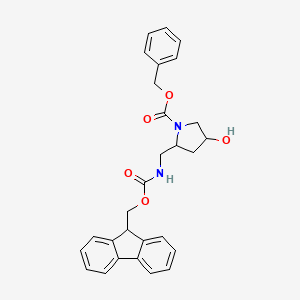


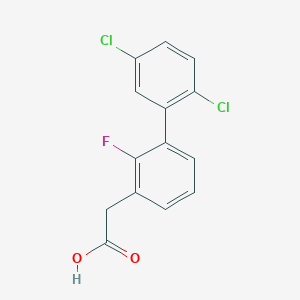

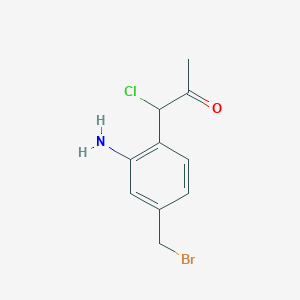
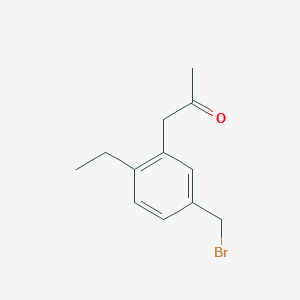

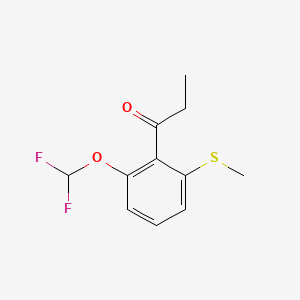
![N-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide](/img/structure/B14055264.png)
